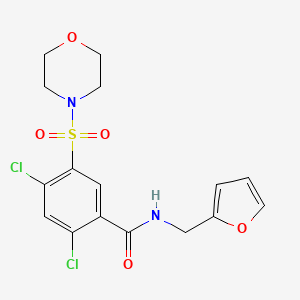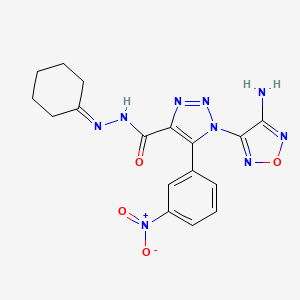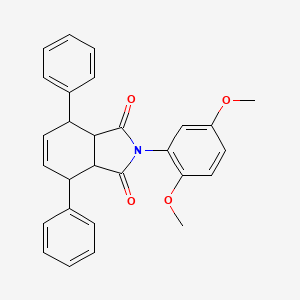
N-(3,4-dichlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorocyclopropanecarboxamide , is an organic compound with the following chemical formula:
C27H22Cl2N2O
This compound belongs to the class of cyclopropane derivatives and features a dichlorophenyl group attached to a cyclopropane ring. Its unique structure makes it intriguing for various applications in research and industry.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing Dichlorocyclopropanecarboxamide. One common method involves the reaction of 3,4-dichloroaniline with 3-methylbenzoyl chloride, followed by cyclization to form the cyclopropane ring. The reaction proceeds as follows:
Formation of the Amide Intermediate:
Industrial Production: Dichlorocyclopropanecarboxamide is not commonly produced on an industrial scale. it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactivity: Dichlorocyclopropanecarboxamide participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Ring-opening: The strained cyclopropane ring can be opened under specific conditions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) to convert the amide to the carboxylic acid.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) to obtain the alcohol.
Substitution: Amide nitrogen can be replaced with various nucleophiles (e.g., amines, alkoxides).
Ring-opening: Acidic or basic conditions lead to ring-opening, yielding open-chain products.
Scientific Research Applications
Dichlorocyclopropanecarboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique cyclopropane ring.
Pesticide Development: The compound’s structural features make it relevant for designing novel pesticides.
Biological Studies: It may serve as a probe to investigate biological pathways.
Mechanism of Action
The exact mechanism of action for Dichlorocyclopropanecarboxamide remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While Dichlorocyclopropanecarboxamide is relatively rare, similar compounds include:
Other Cyclopropane Derivatives: Explore related cyclopropane-containing molecules.
Anilides and Amides: Compare its reactivity and applications with other amides.
Properties
Molecular Formula |
C24H21Cl2NO |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H21Cl2NO/c1-15-5-3-7-17(11-15)24(18-8-4-6-16(2)12-18)14-20(24)23(28)27-19-9-10-21(25)22(26)13-19/h3-13,20H,14H2,1-2H3,(H,27,28) |
InChI Key |
GANMBEAFEKBBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)

![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)


![N,N'-propane-1,2-diylbis[4-(phenylcarbonyl)benzamide]](/img/structure/B11536052.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)

![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11536071.png)
![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)

